![molecular formula C18H21FN8 B2468571 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2320888-35-3](/img/structure/B2468571.png)

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

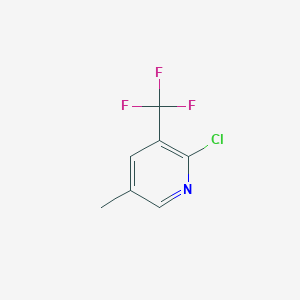

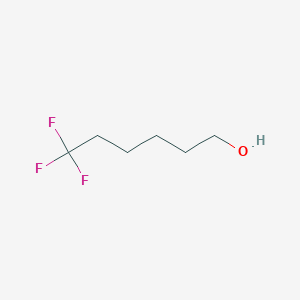

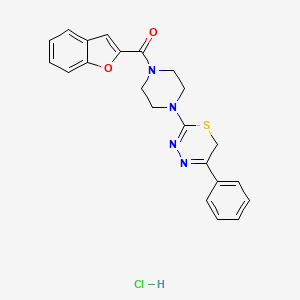

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of various functional groups and rings would result in a complex spectrum.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding interactions .Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various biological targets. The presence of the triazolo[4,3-b]pyridazin moiety is particularly significant, as it can inhibit specific enzymes and pathways involved in cancer cell proliferation and survival . Studies have demonstrated its efficacy in reducing tumor growth in preclinical models, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

The compound’s structure, which includes a triazole ring, is known for its antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial and fungal strains . The azetidinyl and pyrimidinyl groups enhance its binding affinity to microbial enzymes, disrupting their metabolic processes and leading to cell death. This makes it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Agents

Research has indicated that this compound can act as an anti-inflammatory agent. The triazolo[4,3-b]pyridazin scaffold is known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation. Its potential in treating inflammatory diseases like arthritis and inflammatory bowel disease is being explored.

Antiviral Research

The compound has also been studied for its antiviral properties. The triazole and pyridazine rings are known to interfere with viral replication processes . By targeting viral enzymes and proteins, this compound can inhibit the replication of viruses such as HIV, hepatitis C, and influenza. Its broad-spectrum antiviral activity makes it a promising candidate for the development of new antiviral drugs.

Drug Delivery Systems

Finally, the compound has been explored for its potential in drug delivery systems. Its unique structure allows for the conjugation with various drug carriers, enhancing the delivery and efficacy of therapeutic agents. The triazolo[4,3-b]pyridazin moiety can improve the stability and bioavailability of drugs, making it a valuable component in the design of advanced drug delivery systems.

These applications highlight the versatility and potential of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold 1,2,3-Triazoles: Synthesis and Biological Application Synthesis, biological activity and molecular modeling study of novel 1,2,4-Triazines Recent advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives : Neuroprotective effects of triazole derivatives : Enzyme inhibition by triazole derivatives : Antioxidant properties of triazole compounds : Drug delivery systems using triazole derivatives

Wirkmechanismus

Target of Action

The primary targets of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Compounds with similar structures have been found to interact with a variety of enzymes and receptors .

Mode of Action

The specific mode of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

The specific biochemical pathways affected by N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The specific molecular and cellular effects of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that the efficacy and stability of similar compounds can be influenced by various factors, including the specific biological environment in which they act .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN8/c1-3-13-16(19)18(21-10-20-13)25(2)12-8-26(9-12)15-7-6-14-22-23-17(11-4-5-11)27(14)24-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBIGPVHTQRSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)

![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

![N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2468509.png)

![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)